molecular formula C6H9FO2 B6236488 3-(fluoromethyl)cyclobutane-1-carboxylic acid CAS No. 1613330-51-0

3-(fluoromethyl)cyclobutane-1-carboxylic acid

Cat. No. B6236488
CAS RN: 1613330-51-0
M. Wt: 132.1
InChI Key:
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Description

3-(fluoromethyl)cyclobutane-1-carboxylic acid is a chemical compound with the molecular formula C6H9FO2 . It has a molecular weight of 132.1 .


Synthesis Analysis

The synthesis of this compound and its derivatives has been reported in several studies . The synthesis often involves fluorination, alkaline ester hydrolysis for carboxylic acids, and modified Curtius rearrangement for amines .


Molecular Structure Analysis

The molecular structure of this compound consists of a cyclobutane ring with a fluoromethyl group and a carboxylic acid group attached .


Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . Other physical and chemical properties such as melting point, boiling point, and density have not been reported in the available literature .

Scientific Research Applications

Tumor Imaging and Detection

Synthesis of syn- and anti-1-amino-3-[18F]fluoromethyl-cyclobutane-1-carboxylic acid (FMACBC) derivatives, analogs of FACBC, has shown potential for positron emission tomography (PET) ligands in tumor detection. Studies on rodents with brain tumors demonstrated high uptake of these compounds in tumor tissues, indicating their potential for imaging brain tumors (Martarello et al., 2002). Additionally, a Phase IIa clinical trial of trans-1-amino-3-18F-fluoro-cyclobutane carboxylic acid in metastatic prostate cancer showed the safety of the compound and its potential to delineate primary prostate lesions and metastatic lesions, suggesting its utility in prostate cancer imaging (Inoue et al., 2014).

Chemical Stability and Physical Properties

The study of cis- and trans-1-amino-3-fluoro-3-methylcyclobutanecarboxylic acids revealed insights into their chemical properties, including pKa values, highlighting the importance of fluorine atoms in influencing these properties. This information is crucial for understanding the behavior of these compounds in various chemical environments (Chernykh et al., 2016).

Polymerization and Material Science

Research into the ring-opening metathesis polymerization (ROMP) of cyclobutene derivatives, including those related to 3-(fluoromethyl)cyclobutane-1-carboxylic acid, provides valuable insights into the creation of new polymeric materials. These materials have potential applications in various industries, including manufacturing and biotechnology (Song et al., 2010).

Medicinal Chemistry and Pharmacokinetics

In medicinal chemistry, derivatives of this compound are used as building blocks for synthesizing biologically active compounds. Their incorporation into drug design and synthesis is crucial for developing new therapeutic agents with improved efficacy and safety profiles. For example, the scale-up synthesis of a deuterium-labeled cis-cyclobutane-1,3-Dicarboxylic acid derivative using continuous photo flow chemistry illustrates the compound's utility in preparing internal standards for mass spectrometry analyses in pharmacokinetic studies (Yamashita et al., 2019).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-(fluoromethyl)cyclobutane-1-carboxylic acid involves the introduction of a fluoromethyl group onto a cyclobutane ring, followed by carboxylation of the resulting compound.", "Starting Materials": [ "Cyclobutane", "Bromofluoromethane", "Sodium hydride", "Carbon dioxide", "Diethyl ether", "Tetrahydrofuran", "Methanol", "Hydrochloric acid", "Sodium hydroxide" ], "Reaction": [ "Bromofluoromethane is reacted with cyclobutane in the presence of sodium hydride to form 1-bromo-3-fluoromethylcyclobutane.", "1-bromo-3-fluoromethylcyclobutane is then treated with a strong base, such as sodium hydroxide, to deprotonate the cyclobutane ring and form the corresponding carbanion.", "Carbon dioxide is bubbled through the reaction mixture to carboxylate the carbanion and form 3-(fluoromethyl)cyclobutane-1-carboxylic acid.", "The resulting carboxylic acid can be purified by recrystallization from a suitable solvent, such as methanol or tetrahydrofuran, and the purity can be confirmed by NMR spectroscopy and melting point analysis." ] }

CAS RN

1613330-51-0

Molecular Formula

C6H9FO2

Molecular Weight

132.1

Purity

95

Origin of Product

United States

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